molecular formula C23H24N2O3S B2682714 Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-99-2

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2682714
CAS RN: 312604-99-2
M. Wt: 408.52
InChI Key: XOWAGKXOKQIMIE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamides and thiazole. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamido and phenyl groups would contribute to the aromaticity of the compound, while the thiazole group would introduce heteroatoms (sulfur and nitrogen) into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Photophysical Properties and Sensitization

A study explored the photophysical properties of Ethyl 2-Arylthiazole-5-carboxylates derivatives, focusing on their fluorescence and ability to act as singlet-oxygen sensitizers in photo-oxidation reactions. These compounds show potential for applications in materials science, particularly in the development of photosensitive materials and in photodynamic therapy (Amati et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed its association via hydrogen-bonded dimers, providing insights into its molecular interactions. This information is crucial for designing compounds with specific properties and interactions (Lynch & Mcclenaghan, 2004).

Chemical Synthesis and Reactivity

Research on the synthesis of highly functionalized tetrahydropyridines using Ethyl 2-methyl-2,3-butadienoate demonstrates the compound's versatility as a synthon in organic chemistry. This work contributes to the development of novel synthetic routes and molecules with potential applications in drug discovery and material science (Zhu et al., 2003).

Antimicrobial and Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues, including Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, highlighted their efficacy against Mycobacterium tuberculosis. This research suggests the potential use of these compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Antiproliferative and Apoptotic Pathway Activation

Novel benzamides bearing the pyrazole or indazole nucleus, synthesized from Ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, have been studied for their antiproliferative activity and mechanism of action in human lung carcinoma cells. This research provides a foundation for the development of new cancer therapies (Raffa et al., 2019).

Activity Against Trypanosoma Brucei

Research on amide and urea derivatives of thiazol-2-ethylamines, including 2-(2-Benzamido)ethyl-4-phenylthiazole, has shown significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This indicates their potential as leads for developing new treatments for this disease (Patrick et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamides have been studied for their anti-inflammatory properties .

Safety and Hazards

Without specific safety data for this compound, one can only speculate based on similar compounds. Benzamides, for example, should be handled with care to avoid skin and eye contact .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activity of some benzamides , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-5-28-21(27)19-18(15-9-7-6-8-10-15)24-22(29-19)25-20(26)16-11-13-17(14-12-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWAGKXOKQIMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate

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